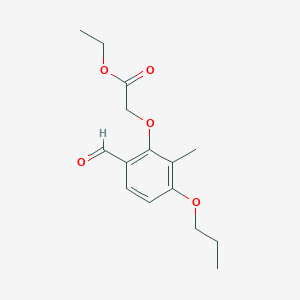

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is an organic compound with a complex structure that includes an ethyl ester group, a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-propoxyphenol and ethyl bromoacetate.

Formation of Intermediate: The first step involves the alkylation of 2-methyl-3-propoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form Ethyl (2-methyl-3-propoxyphenoxy)acetate.

Formylation: The intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group at the 6-position of the phenoxy ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Oxidation: Ethyl (6-Carboxy-2-methyl-3-propoxy-phenoxy)-acetate.

Reduction: Ethyl (6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-acetate.

Substitution: (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetic acid.

Scientific Research Applications

Pharmacological Applications

Antiplatelet Activity

One of the notable applications of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is its potential as a pharmaceutical ingredient in treating conditions associated with platelet aggregation. It has been identified as a candidate for preventing and treating various vascular diseases, including peripheral vascular disease, cardiovascular diseases, and conditions related to thrombosis. The compound acts as an antagonist to adenosine diphosphate receptors, which play a crucial role in platelet activation and aggregation .

Case Study: Platelet Aggregation Inhibition

In a study focusing on pyrazolidinedione derivatives, this compound was synthesized and evaluated for its effectiveness in inhibiting platelet aggregation. The results indicated significant antiplatelet activity, suggesting its potential use in developing new therapeutic agents for cardiovascular diseases .

Antioxidant Properties

Recent research has demonstrated the compound's antioxidant potential , which is vital for combating oxidative stress-related diseases. Various assays, such as the DPPH assay, have been employed to evaluate its antioxidant activity. The findings suggest that this compound exhibits considerable antioxidant properties, which could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, researchers have explored its modification to create new compounds with improved anticancer properties. These derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects .

Structural Characterization Techniques

The structural elucidation of this compound and its derivatives has been achieved using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques provide insights into the compound's molecular structure and facilitate the development of effective therapeutic agents .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its potential adverse effects, ensuring that it meets safety standards for human use. The compound has undergone various tests to determine its immunotoxicity and general toxicity profiles .

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would vary based on the specific derivative or application.

Comparison with Similar Compounds

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can be compared with similar compounds such as:

Ethyl (6-Formyl-2-methyl-3-ethoxy-phenoxy)-acetate: Similar structure but with an ethoxy group instead of a propoxy group.

Ethyl (6-Formyl-2-methyl-3-butoxy-phenoxy)-acetate: Similar structure but with a butoxy group instead of a propoxy group.

Ethyl (6-Formyl-2-methyl-3-methoxy-phenoxy)-acetate: Similar structure but with a methoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy group, which can influence its reactivity and interactions in various applications.

Biological Activity

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is a complex organic compound characterized by its unique structural features, including a phenoxy group with formyl and propoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 280.32 g/mol

- Structural Features :

- Contains a phenoxy group.

- Substituted with formyl and propoxy moieties.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl vanillate | Ethoxy group and vanillin structure | Known for flavoring properties |

| Propyl gallate | Gallate structure with propanol | Antioxidant properties |

| Acetophenone | Simple ketone structure | Used as a solvent and fragrance |

The distinctive arrangement of functional groups in this compound may lead to unique reactivity patterns and biological activities compared to these similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further investigation is required to elucidate the specific pathways involved.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory potential. Initial findings indicate that it may act as an inhibitor of certain enzymes related to metabolic pathways in cancer cells. This could position it as a valuable lead compound in drug development aimed at targeting specific enzymatic activities associated with tumor growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing notable potency compared to standard antibiotics.

- Cytotoxicity Against Cancer Cell Lines : In research involving various cancer cell lines such as HeLa and MCF-7, this compound exhibited IC50 values indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, supporting its potential as an anticancer agent.

Properties

CAS No. |

820237-68-1 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate |

InChI |

InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |

InChI Key |

RRUXDAMCSKKVFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.